3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide
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Overview
Description
3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes fluorinated aromatic rings, an imidazolidinone core, and a thioxo group, making it a subject of interest for researchers exploring new chemical entities with specific biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The initial step involves the condensation of a fluorinated benzaldehyde with thiourea to form the imidazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
Introduction of the Fluorophenyl Group: The next step involves the nucleophilic substitution of the imidazolidinone with a fluorinated aniline derivative. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Coupling with Benzamide: The final step involves the coupling of the intermediate product with a benzoyl chloride derivative to form the target compound. This reaction is often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its fluorinated aromatic rings and imidazolidinone core. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in the fields of oncology or infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorinated aromatic rings may enhance binding affinity through hydrophobic interactions, while the imidazolidinone core could participate in hydrogen bonding or other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-(2-fluorophenyl)benzamide
- N-(4-fluorophenyl)-3-bromo-benzamide
- 2-fluoro-N-(4-methoxybenzyl)benzamide
Uniqueness
Compared to these similar compounds, 3-fluoro-N-(5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide stands out due to its imidazolidinone core and thioxo group. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18F2N4O3S |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide |
InChI |
InChI=1S/C24H18F2N4O3S/c25-16-8-6-7-15(13-16)22(32)28-30-20(14-21(31)27-19-12-5-4-11-18(19)26)23(33)29(24(30)34)17-9-2-1-3-10-17/h1-13,20H,14H2,(H,27,31)(H,28,32) |
InChI Key |
XSTKXRCBTUFCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC(=CC=C3)F)CC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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